molecular formula C24H25N3O3 B5570559 4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide

4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide

Cat. No.: B5570559
M. Wt: 403.5 g/mol
InChI Key: NTNFUBBNSNFURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.18959167 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Research

A study by Hussain et al. (2016) synthesized a series of benzamides, including 4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide, as potential therapeutic agents for Alzheimer’s disease. These compounds showed inhibition activity against butyrylcholinesterase, an enzyme target for Alzheimer’s disease treatment.

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) and Sugimoto et al. (1992) in their respective studies here and here reported the synthesis of benzamide derivatives with anti-acetylcholinesterase activity. These compounds were evaluated for potential therapeutic applications in disorders like Alzheimer's.

Butyrylcholinesterase Inhibitors

Abbasi et al. (2020) here synthesized benzamide derivatives including this compound and evaluated them as inhibitors of butyrylcholinesterase, an enzyme associated with neurodegenerative diseases.

Antipsychotic Agents

Norman et al. (1996) here investigated substituted benzamides as potential atypical antipsychotic agents. Their study highlighted the role of benzamide derivatives in the development of new antipsychotic medications.

Antimicrobial Properties

Limban et al. (2011) here reported on the synthesis of benzamide derivatives and their antimicrobial properties, demonstrating effectiveness against various bacterial and fungal strains.

Analgesic Activities

Manoury et al. (1979) here conducted a study on benzamide derivatives, including their synthesis and evaluation for analgesic and anti-inflammatory properties.

Dopamine D(3) Receptor Ligands

Leopoldo et al. (2002) here explored benzamide derivatives as dopamine D(3) receptor ligands, contributing to the development of drugs targeting the dopaminergic system.

Antidepressant Metabolism

Hvenegaard et al. (2012) here investigated the metabolism of a novel antidepressant, involving the study of benzamide derivatives in the context of drug metabolism and disposition.

Anticancer Evaluation

Ravinaik et al. (2021) here designed and synthesized benzamide derivatives for evaluation against cancer cell lines, indicating the potential use of these compounds in cancer therapy.

Influenza Virus Activity

Hebishy et al. (2020) here synthesized novel benzamide-based compounds and tested their anti-influenza virus activities, contributing to antiviral drug research.

Properties

IUPAC Name

4-ethyl-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-2-18-5-7-19(8-6-18)23(28)25-20-9-11-21(12-10-20)26-13-15-27(16-14-26)24(29)22-4-3-17-30-22/h3-12,17H,2,13-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNFUBBNSNFURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.